molecular formula C10H8N2O5 B1432085 5-methoxy-4-nitro-1H-indole-3-carboxylic acid CAS No. 135531-95-2

5-methoxy-4-nitro-1H-indole-3-carboxylic acid

Cat. No.: B1432085
CAS No.: 135531-95-2
M. Wt: 236.18 g/mol
InChI Key: NWLZOVOLNDYNPJ-UHFFFAOYSA-N
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Description

5-methoxy-4-nitro-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O5 and its molecular weight is 236.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intermediate in Chemical Synthesis

5-Methoxy-4-nitro-1H-indole-3-carboxylic acid serves as an intermediate in the synthesis of various complex compounds. For example, it has been identified as an intermediate in the preparation of Indole-2-Acetic Acid Methyl Esters, which are critical in various organic syntheses (Modi, Oglesby, & Archer, 2003).

Role in the Synthesis of Novel Compounds

It has been used in the synthesis of novel indole-benzimidazole derivatives. These compounds have potential applications due to their unique chemical structure and potential biological activities (Wang et al., 2016).

Structural Studies

The molecule has been the subject of structural studies to understand its properties better. For instance, the crystal structure of a derivative, 5-Methoxyindole-3-acetic acid, was determined using X-ray diffraction methods, providing valuable insights into its molecular conformation (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).

Photocleavage Studies

This compound has been examined for its potential in photocleavage reactions. A study on 1-Acyl-7-nitroindolines showed that electron-donating substituents at specific positions, like methoxy, can significantly influence photolysis efficiency, hinting at the potential applications of this compound in photochemical processes (Papageorgiou & Corrie, 2000).

Synthesis of Heterocyclic Compounds

The compound is also utilized in the synthesis of various heterocyclic compounds. For example, its derivatives were used in preparing specific 2, 3-dihydro-1H-pyrrolo [1, 2-a] indoles, demonstrating its versatility in synthesizing diverse molecular structures (Kametani et al., 1978).

Anticancer Research

In the field of medicinal chemistry, derivatives of this compound have been explored for their cytotoxicity in cancer research. Compounds derived from this acid have been studied for their potential as DNA alkylating agents with cytotoxic effects on tumor cell lines (Atwell et al., 1999).

Insulin Receptor Activators

Another application is in the synthesis of potential insulin receptor activators. Derivatives of this compound were synthesized and assessed for their ability to activate insulin receptors, an important aspect of diabetes research (Chou et al., 2006).

Spectroscopic Profiling

Spectroscopic profiling of derivatives of this compound, like Methyl 5-methoxy-1H-indole-2-carboxylate, has been conducted to explore their electronic nature and potential applications in various fields, including materials science (Almutairi et al., 2017).

Properties

IUPAC Name

5-methoxy-4-nitro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c1-17-7-3-2-6-8(9(7)12(15)16)5(4-11-6)10(13)14/h2-4,11H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLZOVOLNDYNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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